Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound features a benzimidazole ring substituted with a methyl group and an acetate ester, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives. One common method includes the reaction of o-phenylenediamine with methyl 2-bromoacetate under basic conditions to form the benzimidazole ring. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced alcohols, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Lacks the acetate ester group, making it less versatile in certain applications.
5-Methoxy-1H-benzo[d]imidazole-2-thiol: Contains a thiol group, which imparts different chemical reactivity and biological activity.
(1H-Benzo[d]imidazol-2-yl)methanamine: Features an amine group, offering different binding properties and applications.
Uniqueness
Methyl2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate is unique due to its combination of a benzimidazole ring with a methyl group and an acetate ester. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and applications in various fields .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-(2-methyl-3H-benzimidazol-5-yl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-9-4-3-8(5-10(9)13-7)6-11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
WZUREQSQWDWVNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.